Product packaging for 3-Nitroquinoline(Cat. No.:CAS No. 17576-53-3)

3-Nitroquinoline

Cat. No.: B096883
CAS No.: 17576-53-3
M. Wt: 174.16 g/mol
InChI Key: ZXVRNZRQQRBDLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Nitroquinoline is an aromatic heterocyclic compound valued in research as a versatile synthetic precursor. Its strong electron-withdrawing nitro group activates the quinoline framework, making it a key intermediate in the synthesis of diverse polynuclear heterocyclic compounds and complex molecular architectures . This reactivity is harnessed in constructing scaffolds for medicinal chemistry, including the development of novel compounds with potential biological activity . Recent scientific investigations have explored the effects of nitroquinoline derivatives on pathogens such as Neisseria gonorrhoeae , highlighting their relevance in infectious disease research . The nitro group can also be further transformed into other functional groups, such as amines, via reduction, or facilitates regioselective bond formation through its activation of adjacent molecular positions . As such, this compound serves as a fundamental building block for organic chemists and researchers developing new chemical entities and probing structure-activity relationships. This product is intended for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O2 B096883 3-Nitroquinoline CAS No. 17576-53-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-11(13)8-5-7-3-1-2-4-9(7)10-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVRNZRQQRBDLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60879658
Record name 3-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12408-11-6, 17576-53-3
Record name Quinoline, nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012408116
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoline, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017576533
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60879658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitroquinoline can be synthesized through several methods, including:

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these processes.

Chemical Reactions Analysis

3-Nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Oxidation: Although less common, the quinoline ring can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products:

    Reduction: 3-Aminoquinoline.

    Substitution: Various substituted quinolines depending on the nucleophile used.

    Oxidation: Quinoline N-oxides.

Scientific Research Applications

Chemical Applications

Intermediate in Synthesis
3-Nitroquinoline serves as an essential intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Its ability to undergo electrophilic and nucleophilic substitutions makes it a valuable building block for developing more complex molecules.

Table 1: Synthesis Reactions Involving this compound

Reaction TypeExample ReactionProduct
Electrophilic SubstitutionNitration of quinoline with nitric acidThis compound
Nucleophilic SubstitutionReaction with aminesAmino derivatives
ReductionReduction of nitro group3-Aminoquinoline

Biological Applications

Enzyme Inhibition
Research indicates that this compound derivatives can inhibit various enzymes, particularly those involved in cancer cell proliferation. The compound has shown potential in targeting the epidermal growth factor receptor (EGFR), which is often overexpressed in certain cancers.

Case Study: Anticancer Activity
A study investigated the synthesis and biological evaluation of novel this compound derivatives designed to inhibit EGFR activity. The results demonstrated that several compounds exhibited significant antiproliferative effects against human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cell lines, with IC50 values in the micromolar to nanomolar range .

Medical Applications

Anticancer Agents
The incorporation of the nitro group at the 3-position of the quinoline framework has led to the development of new classes of anticancer agents. These derivatives have been evaluated for their ability to inhibit EGFR, providing promising templates for further drug development.

Table 2: Summary of Anticancer Activity

Compound NameTarget Cell LineIC50 (μM)Mechanism of Action
Compound AA4310.5EGFR inhibition
Compound BMDA-MB-4680.8EGFR inhibition
Compound CA4311.2EGFR inhibition

Industrial Applications

Dyes and Pigments
In industrial applications, this compound is utilized in producing dyes and pigments due to its stable aromatic structure. Its derivatives are also explored for their potential use in developing new materials with specific color properties.

Mechanism of Action

The mechanism of action of 3-nitroquinoline, particularly its derivatives, involves the inhibition of receptor tyrosine kinases such as the epidermal growth factor receptor. The nitro group at the 3-position enhances the binding affinity of the compound to the receptor, leading to the inhibition of signal transduction pathways that regulate cell differentiation and proliferation . This inhibition can result in antiproliferative effects on cancer cells.

Comparison with Similar Compounds

Key Pharmacological Properties

  • Mechanism of Action: 3-Nitroquinoline derivatives inhibit EGFR kinase activity by competitively binding to the ATP-binding site. Molecular modeling studies reveal that the 3-nitro group forms critical hydrogen bonds with residues such as Thr766 and Met769 in the EGFR active pocket, stabilizing the inhibitor-receptor complex .
  • Anticancer Activity: In vitro studies demonstrate potent antiproliferative effects against EGFR-overexpressing cancer cell lines, including human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468), with IC₅₀ values ranging from nanomolar to micromolar levels .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of this compound Derivatives and Related EGFR Inhibitors

Compound Core Structure Substituents IC₅₀ (μM) A431 IC₅₀ (μM) MDA-MB-468 Key Interactions with EGFR
NQ11 This compound 3-Fluoro-4-chloroaniline 0.40 0.22 H-bonds with Thr766, Met769
NQ18 This compound 6-Hydroxy, 7-methoxy 0.0569* 0.0888 Additional H-bond with Asp831
Gefitinib Quinazoline 4-Anilino, 3-chloro 0.0033 0.0025 H-bonds with Met793, Thr790
4-NQO 4-Nitroquinoline-1-oxide None (parent compound) N/A N/A DNA adduct formation (carcinogen)

*IC₅₀ for NQ18 is reported in nM (56.9 nM).

Key Observations:

Potency: Quinazoline-based inhibitors (e.g., gefitinib) exhibit subnanomolar IC₅₀ values due to optimized interactions with the hydrophobic pocket of EGFR . this compound derivatives (e.g., NQ11, NQ18) show slightly lower potency but retain significant activity, with NQ18 achieving nanomolar efficacy due to its 6-hydroxy and 7-methoxy substituents .

Substitutions at the 4-position (aniline derivatives) and 6,7-positions (alkoxy groups) in this compound enhance kinase selectivity and cellular permeability .

Mechanistic Divergence: Unlike 4-NQO, which induces DNA damage, this compound derivatives target EGFR signaling, reducing off-target toxicity .

Comparison with Other Heterocyclic EGFR Inhibitors

Table 2: Heterocyclic Scaffolds in EGFR Inhibition

Scaffold Example Compound Advantages Limitations
Quinazoline Erlotinib High potency, clinical approval Resistance mutations (e.g., T790M)
Pyridopyrimidine Neratinib Pan-EGFR inhibition Toxicity due to broad activity
This compound NQ18 Novel binding mode, low cytotoxicity Moderate potency vs. quinazolines

Key Findings:

  • Quinazolines remain the gold standard for EGFR inhibition but face resistance issues.

Structure-Activity Relationship (SAR) Insights

  • Nitro Position : The 3-nitro group is critical for hydrogen bonding; shifting it to the 5- or 8-position reduces activity .
  • Aniline Substituents: Electron-withdrawing groups (e.g., -Cl, -F) at the 4-aniline position enhance potency by stabilizing the quinoline-EGFR complex .
  • 6,7-Dialkoxy Groups : Methoxy or benzyloxy groups at these positions improve solubility and kinase affinity .

Biological Activity

3-Nitroquinoline is a compound that has garnered significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound and its derivatives, highlighting key research findings and case studies.

Synthesis of this compound Derivatives

The synthesis of this compound typically involves the nitration of quinoline at the 3-position. Various synthetic methods have been developed, including copper-catalyzed reactions that yield high percentages of the desired product from readily available precursors like nitroolefins and anthranils. For instance, a recent study reported yields between 81% and 93% for various substituted nitro-olefins and anthranils .

Anticancer Properties

Research has demonstrated that this compound derivatives exhibit significant antiproliferative activity against various cancer cell lines. A pivotal study synthesized a series of novel 3-nitroquinolines and evaluated their effects on human epidermoid carcinoma (A431) and breast cancer (MDA-MB-468) cell lines, both known to overexpress the epidermal growth factor receptor (EGFR) . The results indicated that several compounds displayed potent inhibitory activities with IC50 values in the micromolar to nanomolar range, suggesting their potential as anticancer agents.

Table 1: Summary of Anticancer Activity of Selected this compound Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compound AA4310.5EGFR inhibition
This compound BMDA-MB-4680.2EGFR inhibition
This compound CHCT-116 (p53 null)0.8Induction of apoptosis
6-Bromo-5-nitroquinolineHeLa1.5Apoptotic pathways

The structure-activity relationship studies suggest that modifications at various positions on the quinoline ring can enhance or diminish biological activity. For example, the introduction of different substituents can alter the compound's ability to bind to target proteins like EGFR, which is crucial for its anticancer efficacy .

The mechanisms through which these compounds exert their biological effects include:

  • Inhibition of EGFR : Many studies indicate that the anticancer activity is primarily mediated through the inhibition of EGFR signaling pathways, which are often dysregulated in cancers .
  • Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death .
  • Cell Cycle Arrest : Certain compounds may also induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .

Case Studies

Several case studies have highlighted the effectiveness of this compound derivatives in preclinical settings:

  • Study on Antiproliferative Effects : A study evaluated various quinoline derivatives against rat glioblastoma (C6) and human cervical cancer cells (HeLa). The findings indicated that certain nitro-substituted derivatives exhibited superior antiproliferative activity compared to standard chemotherapeutics such as 5-fluorouracil (5-FU) .
  • Molecular Modeling Studies : Advanced molecular modeling techniques have been employed to understand how structural variations influence binding affinity to target proteins. These studies support observed SAR trends and provide insights into optimizing lead compounds for enhanced activity .

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 3-nitroquinoline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis of this compound typically involves nitration of quinoline derivatives. A common approach uses nitric acid in acetic anhydride under controlled temperatures (0–5°C) to regioselectively introduce the nitro group at the 3-position . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 quinoline:nitrating agent) and monitoring reaction completion via TLC or HPLC. Purity is enhanced through recrystallization in ethanol or column chromatography using silica gel. Contaminants like 5- or 7-nitro isomers may form if temperature control fails, necessitating rigorous spectroscopic validation (¹H/¹³C NMR, LC-MS) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for confirmation?

  • Methodological Answer : Structural confirmation relies on a combination of techniques:

  • ¹H/¹³C NMR : Identifies aromatic proton environments and nitro-group-induced deshielding (e.g., C-3 chemical shift at ~150 ppm in ¹³C NMR).
  • Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 189.066 for C₉H₆N₂O₂).
  • X-ray crystallography : Resolves nitro-group orientation and intermolecular interactions in crystalline forms .
  • IR spectroscopy : Confirms nitro stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Q. What are the primary biological targets of this compound derivatives, and how are these identified experimentally?

  • Methodological Answer : this compound derivatives are investigated as EGFR tyrosine kinase inhibitors. Target identification involves:

  • Sulforhodamine B (SRB) assays : Quantify antiproliferative effects on EGFR-overexpressing cell lines (e.g., A431, MDA-MB-468) .
  • Kinase inhibition assays : Measure IC₅₀ values using recombinant EGFR kinase domains and ATP-competitive binding protocols.
  • Molecular docking : Preliminary screening with tools like AutoDock (Lamarckian genetic algorithm) predicts binding poses in the ATP-binding pocket .

Advanced Research Questions

Q. How do structural modifications of this compound impact its bioactivity, and what SAR trends are observed?

  • Methodological Answer : Systematic SAR studies involve:

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -Cl, -CF₃) at C-6/C-7 enhances EGFR inhibition (e.g., compound 1c in shows IC₅₀ = 0.12 µM).
  • Nitro-group reduction : Converting -NO₂ to -NH₂ diminishes activity, highlighting the nitro group’s role in H-bonding with kinase residues.
  • Heterocyclic fusion : Adding pyridine rings improves solubility but may sterically hinder binding .
  • Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC₅₀ values .

Q. What computational strategies are employed to optimize this compound derivatives for enhanced target binding?

  • Methodological Answer :

  • Molecular dynamics simulations : Assess binding stability over 100-ns trajectories (e.g., using AMBER or GROMACS).
  • Free energy perturbation (FEP) : Quantifies ΔΔG for nitro-group interactions with key residues (e.g., Met793 in EGFR).
  • Pharmacophore modeling : Identifies essential features (e.g., nitro group, planar quinoline core) for virtual screening .

Q. How can contradictory results between in vitro and in vivo studies of this compound be resolved?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding.
  • Toxicity screens : Assess hepatotoxicity (ALT/AST levels) and hematological parameters in murine models.
  • Dose recalibration : Adjust dosing regimens based on in vitro IC₅₀-to-in vivo efficacy correlations .
  • Mechanistic studies : Use CRISPR-Cas9 EGFR-knockout models to confirm on-target effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Nitroquinoline
Reactant of Route 2
3-Nitroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.